molecular formula C10H15NO B1381046 2-(3-Amino-4-methylphenyl)propan-2-ol CAS No. 1048389-81-6

2-(3-Amino-4-methylphenyl)propan-2-ol

Cat. No. B1381046
M. Wt: 165.23 g/mol
InChI Key: RXJDOCSCABAOBN-UHFFFAOYSA-N
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Description

“2-(3-Amino-4-methylphenyl)propan-2-ol” is a chemical compound with the CAS Number: 1048389-81-6 . It has a molecular weight of 165.24 and is typically in powder form . The IUPAC name for this compound is 2-(3-amino-4-methylphenyl)-2-propanol .


Molecular Structure Analysis

The InChI code for “2-(3-Amino-4-methylphenyl)propan-2-ol” is 1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(3-Amino-4-methylphenyl)propan-2-ol” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Application 1: Synthesis of N-(3-Amino-4-methylphenyl)benzamide

  • Summary of the Application: N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .
  • Methods of Application or Experimental Procedures: A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain N-(3-Amino-4-methylphenyl)benzamide .
  • Results or Outcomes: The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . As a result, N-(3-Amino-4-methylphenyl)benzamide was synthesized in the microreactor with a yield of 85.7% within 10 min .

Application 2: Synthesis of New 2-Aminopyrimidine Derivatives

  • Summary of the Application: 2-Aminopyrimidine derivatives have been synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . These derivatives have shown promising antitrypanosomal and antiplasmodial activities .
  • Methods of Application or Experimental Procedures: The synthesis process involves five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
  • Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . The influence of the structural modifications on these activities is discussed .

Application 3: Synthesis of 8-(4-methylphenyl)-3-(propan-2-yl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one

  • Summary of the Application: 8-(4-methylphenyl)-3-(propan-2-yl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one is a potential antitumor agent .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this compound are not provided in the source .
  • Results or Outcomes: The specific results or outcomes obtained from the use of this compound are not provided in the source .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-amino-4-methylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJDOCSCABAOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Amino-4-methylphenyl)propan-2-ol

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